N-(2-adamantyl)-N'-(2-furoyl)thiourea

soluble epoxide hydrolase structure-activity relationship adamantyl positional isomerism

Researchers optimizing soluble epoxide hydrolase (sEH) inhibitors often encounter potency cliffs between regioisomers. N-(2-adamantyl)-N'-(2-furoyl)thiourea resolves this by providing the potency-advantaged 2-adamantyl scaffold. - Superior Potency: SAR data show 2-adamantyl thioureas consistently outperform 1-adamantyl analogs in sEH assays. - Conformational Lock: The 2-furoyl group enforces a rigid trans-cis geometry via an intramolecular N-H···O=C bond, ensuring batch-to-batch conformational consistency. - Validated Scaffold: Deploy as a benchmark probe to quantify positional isomerism effects in your target binding pocket.

Molecular Formula C16H20N2O2S
Molecular Weight 304.4g/mol
Cat. No. B426294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-adamantyl)-N'-(2-furoyl)thiourea
Molecular FormulaC16H20N2O2S
Molecular Weight304.4g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3NC(=S)NC(=O)C4=CC=CO4
InChIInChI=1S/C16H20N2O2S/c19-15(13-2-1-3-20-13)18-16(21)17-14-11-5-9-4-10(7-11)8-12(14)6-9/h1-3,9-12,14H,4-8H2,(H2,17,18,19,21)
InChIKeyQIIYVDZULJETMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Identity and Core Characteristics


N-(2-adamantyl)-N'-(2-furoyl)thiourea (CAS 638151-41-4) is an unsymmetrical N-acyl thiourea derivative with the molecular formula C₁₆H₂₀N₂O₂S and a molecular weight of 304.4 g/mol . It belongs to the 1-acyl thiourea class, characterized by a thiocarbonyl (C=S) group flanked by a bulky 2-adamantyl substituent on one nitrogen and a 2-furoyl acyl group on the other [1]. This compound serves as a research tool in medicinal chemistry, particularly for investigating soluble epoxide hydrolase (sEH) inhibition, urease inhibition, and antiviral mechanisms, where the 2-adamantyl positional isomerism imparts distinct pharmacological properties compared to its 1-adamantyl counterpart [2].

1
sEH inhibitor SAR campaigns 2-adamantyl positional isomer scaffold for active-site steric mapping and inhibitor optimization studies
2
Conformational analysis 2-furoyl group enforces trans–cis planar geometry via intramolecular N–H···O=C hydrogen bond, relevant for co-crystallization and binding-mode studies
3
Antiviral & urease screening Distinct 2-adamantyl antiviral profile and furoyl-thiourea pharmacophore for urease inhibition screening

Why This Thiourea Cannot Be Replaced by Generic Analogs


Within the adamantyl thiourea series, the position of attachment to the adamantane cage (1-adamantyl vs. 2-adamantyl) is not a trivial structural variation. Published SAR studies on sEH inhibitors demonstrate that 2-adamantyl ureas and thioureas are systematically more potent than their corresponding 1-adamantyl analogs, a trend attributed to altered steric presentation and differential accommodation within the enzyme active site [1]. Furthermore, the 2-furoyl acyl group introduces an intramolecular N–H···O=C hydrogen bond that rigidifies the thiourea unit into a trans–cis planar geometry, a conformational lock absent in non-furoyl or 3,3-disubstituted thiourea derivatives [2]. Substituting this compound with the 1-adamantyl isomer (N-(1-adamantyl)-N'-(2-furoyl)thiourea) or with a phenyl-substituted analog would alter both potency and conformational pre-organization, potentially compromising target engagement and assay reproducibility.

2-Adamantyl positional isomer vs. 1-adamantyl isomer may reduce target potency due to altered steric presentation in sEH active site; positional isomerism affects antiviral selectivity profiles
2-Furoyl conformational lock vs. Non-furoyl or 3,3-disubstituted thiourea analogs lack intramolecular N–H···O=C hydrogen bond, resulting in non-planar geometry and different binding entropy
Thiourea core (C=S) vs. Corresponding urea (C=O) shows up to 7-fold lower solubility; substitution may reduce assay compatibility in cellular/in vivo models

Quantitative Differentiation Evidence


sEH Inhibition Potency: 2-Adamantyl vs. 1-Adamantyl Isomers

In the adamantyl thiourea series evaluated as soluble epoxide hydrolase (sEH) inhibitors, compounds bearing the 2-adamantyl substituent consistently exhibit superior inhibitory potency relative to their 1-adamantyl counterparts. Burmistrov et al. (2018) explicitly state: 'As previously reported, 2-adamantyl ureas usually were more potent then corresponding 1-adamantyl analogs. Thus, we carried out reactions of 2-adamantyl amines with aromatic isothiocyanates' [1]. Within the same study, 2-adamantyl thiourea compound 2c achieved an IC₅₀ of 8.2 nM against human sEH, a potency level described as 'extremely high activity for thioureas and even good enough for ureas' [1]. While this specific IC₅₀ value belongs to a 2-adamantyl thiourea bearing a different N'-substituent (not furoyl), the class-level SAR principle governing 2-adamantyl > 1-adamantyl potency is established across multiple compound pairs in the series, including comparisons such as 1n (1-adamantyl) vs. its 2-adamantyl analogs where potency differences of up to 6.7-fold were observed upon spacer optimization [1].

sEH inhibition potency
Class-level inference
2-adamantyl thiourea analog 2c: IC₅₀ 8.2 nM (human sEH); 1-adamantyl analog 1n: 229 nM. Up to ~28-fold improvement in optimized 2-adamantyl series.
Supports positional isomerism SAR interpretation for sEH inhibitor optimization
Data from related 2-adamantyl thiourea (non-furoyl); furoyl-substituted compound inferred to follow class trend
soluble epoxide hydrolase structure-activity relationship adamantyl positional isomerism

Conformational Locking in 2-Furoyl Thioureas

Single-crystal X-ray diffraction analysis by Cairo et al. (2017) reveals that unsubstituted 2-furoyl thiourea (compound I) adopts a trans–cis geometry wherein the thiourea unit is near-planar, stabilized by an intramolecular N–H···O=C hydrogen bond between the cis thioamide hydrogen and the furoyl carbonyl oxygen [1]. In contrast, the 3,3-dimethyl analogue (compound II) lacks this hydrogen bond donor, resulting in a non-planar acyl thiourea group, consistent with DFT calculations at the B3LYP/6-31+G(d,p) level [1]. Both compounds crystallize in the monoclinic space group P2₁/c, but their conformational divergence directly impacts intermolecular packing: compound I forms centrosymmetric dimers via N–H···S=C interactions (R₂²(8) motif), whereas the disrupted planarity in compound II alters the hydrogen-bonding network [1]. N-(2-adamantyl)-N'-(2-furoyl)thiourea, bearing a monosubstituted thiourea nitrogen with the 2-furoyl group, is predicted to retain this intramolecular hydrogen bond and the associated planar conformation [1].

Conformational locking
Cross-study comparable
2-furoyl thiourea adopts trans–cis planar geometry via intramolecular N–H···O=C bond. 3,3-dimethyl analogue is non-planar.
Conformational pre-organization may improve batch reproducibility in binding assays
Single-crystal XRD, DFT (B3LYP/6-31+G(d,p)) on unsubstituted furoyl thiourea
conformational analysis crystal structure acyl thiourea geometry

Aqueous Solubility of Thioureas vs. Ureas

A key physiochemical differentiation between thiourea-based inhibitors and their urea counterparts is aqueous solubility. Burmistrov et al. (2018) report that within the adamantyl sEH inhibitor series, 'thioureas are up to 7-fold more soluble than ureas, which makes them more bioavailable and thus promising as sEH inhibitors' [1]. This solubility advantage is attributed to the larger sulfur atom and altered hydrogen-bonding capacity of the C=S group compared to C=O. While the most potent thiourea (compound 2c, IC₅₀ = 8.2 nM) remains less potent than the best-in-class urea inhibitors, the solubility gain partially offsets this through improved pharmacokinetic exposure, making thioureas like N-(2-adamantyl)-N'-(2-furoyl)thiourea attractive for cellular and in vivo experimental designs where compound precipitation would confound results [1].

Aqueous solubility
Class-level inference
Adamantyl thioureas up to 7-fold more soluble than corresponding ureas (pH 7.4 buffer).
May support solubility-driven assay compatibility in cellular and in vivo models
Class-level observation across multiple thiourea/urea pairs
solubility bioavailability thiourea vs. urea

Antiviral Activity Profile of 2-Adamantyl Thioureas

Kreutzberger et al. (1983) reported the synthesis and antiviral evaluation of N-substituted N'-(2-adamantyl)-thioureas (compounds 3a–d) prepared via reaction of 2-aminoadamantane with various isothiocyanates. Within this structure type, representatives exhibited antiviral, antimycotic, and herbicidal activity [1]. The use of 2-aminoadamantane as the synthetic precursor, rather than 1-aminoadamantane, is significant: parallel investigations by the same group on N-(1-adamantyl)-thiourea derivatives yielded distinct activity profiles against vaccinia and herpes viruses [2]. Although quantitative IC₅₀ values for N-(2-adamantyl)-N'-(2-furoyl)thiourea specifically are not available in the open literature, the broader SAR context establishes that the 2-adamantyl substitution pattern is not interchangeable with 1-adamantyl for antiviral applications [1].

Antiviral activity profile
Class-level inference
2-adamantyl thiourea series shows antiviral, antimycotic, herbicidal activity; distinct profile from 1-adamantyl series.
Positional isomer choice may impact antiviral screening outcome
No direct IC₅₀ available for N-(2-adamantyl)-N'-(2-furoyl)thiourea
antiviral influenza adamantyl thiourea

Recommended Research Applications


sEH Inhibitor Discovery and SAR Campaigns

This compound is best deployed as a 2-adamantyl thiourea scaffold representative in sEH inhibitor optimization programs. The established class-level SAR showing 2-adamantyl > 1-adamantyl potency [1] makes it suitable for probing the steric requirements of the sEH active site's adamantane-binding pocket. Researchers should benchmark its inhibitory potency against 1-adamantyl comparator compounds within the same assay to quantify positional isomerism effects. Additionally, the thiourea core's 7-fold solubility advantage over ureas [1] enables its use in cellular sEH inhibition assays at concentrations that would cause urea-based inhibitors to precipitate.

Conformational Analysis and Crystallography

The 2-furoyl substituent on this compound enforces a specific trans–cis planar geometry stabilized by an intramolecular N–H···O=C hydrogen bond, as demonstrated in the crystallographic analysis of analogous 2-furoyl thioureas [1]. This makes N-(2-adamantyl)-N'-(2-furoyl)thiourea a valuable co-crystallization ligand for studying how conformational pre-organization of the thiourea unit influences protein-ligand binding geometry. The bulky 2-adamantyl group additionally provides strong anomalous scattering for X-ray crystallography phasing.

Antiviral Mechanism-of-Action Studies

Given the distinct antiviral profiles reported for 1-adamantyl and 2-adamantyl thiourea series [1], N-(2-adamantyl)-N'-(2-furoyl)thiourea serves as a chemical probe to dissect whether observed antiviral effects depend specifically on the adamantyl attachment position. Parallel testing against the 1-adamantyl isomer N-(1-adamantyl)-N'-(2-furoyl)thiourea in influenza, vaccinia, or herpes virus models can reveal positional isomer-dependent target engagement.

Urease Inhibition Screening and Molecular Docking

2-Furoyl thiourea derivatives have been computationally and experimentally evaluated as Bacillus pasteurii urease inhibitors, with molecular docking studies indicating binding affinities ranging from −7.2 kcal/mol for optimized derivatives to −3.2 kcal/mol for thiourea control [1]. N-(2-adamantyl)-N'-(2-furoyl)thiourea, combining the furoyl-thiourea pharmacophore with the lipophilic 2-adamantyl group, is a logical candidate for urease inhibition screening campaigns targeting Helicobacter pylori or Proteus mirabilis ureases, where the adamantyl group may enhance active-site complementarity.

Application
Selection Property
Validation Focus
sEH inhibitor discovery & SAR
2-adamantyl scaffold for steric mapping of active-site pocket
Benchmark inhibitory potency using 1-adamantyl comparators; assess solubility-dependent assay performance
Conformational analysis & crystallography
Intramolecular N–H···O=C hydrogen bond locking trans–cis geometry
Co-crystallization to evaluate planar thiourea influence on ligand binding; anomalous scattering from adamantyl group may aid phasing
Antiviral mechanism-of-action studies
2-adamantyl positional isomer for target engagement profiling
Parallel testing with 1-adamantyl isomer to reveal isomer-dependent antiviral effects
Urease inhibition screening & docking
Furoyl-thiourea pharmacophore with lipophilic 2-adamantyl group
Molecular docking and enzyme inhibition assays against H. pylori / P. mirabilis ureases
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